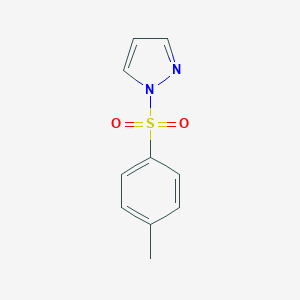
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide, also known as DPZ-2, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide exerts its effects by inhibiting protein kinases, which play a crucial role in cell signaling pathways. Specifically, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. Inhibition of CDK activity by 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to inducing apoptosis in cancer cells, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been shown to inhibit tumor growth and metastasis. 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is relatively easy to synthesize, which makes it a useful tool for studying the role of protein kinases in cell signaling pathways. However, one limitation of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide. One area of interest is the development of new cancer therapies based on 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide and its effects on cell signaling pathways. Finally, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide and related compounds could be used as starting materials for the synthesis of new compounds with potential applications in drug discovery.
Synthesemethoden
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is synthesized through a multistep process that involves the reaction of 2,3-diphenylquinoxaline with hydrazine hydrate and subsequent cyclization with 2-bromoacetophenone. The resulting compound is then treated with hydroxylamine hydrochloride to yield 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been studied extensively for its potential applications in various scientific fields. In medicine, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In biology, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been used as a tool to study the role of protein kinases in cell signaling pathways. In chemistry, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been used as a starting material for the synthesis of other compounds with potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
34121-79-4 |
|---|---|
Produktname |
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide |
Molekularformel |
C17H13N3O2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-oxo-5,6-diphenyl-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C17H13N3O2/c18-16(21)15-17(22)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,18,21)(H,20,22) |
InChI-Schlüssel |
KPJVJDRRSVWITO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)C(=O)N)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)C(=O)N)C3=CC=CC=C3 |
Andere CAS-Nummern |
34121-79-4 |
Löslichkeit |
43.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)



![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)



![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)


